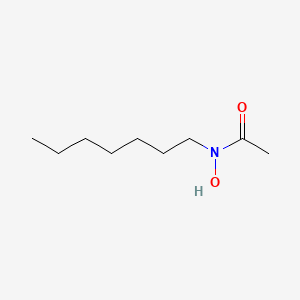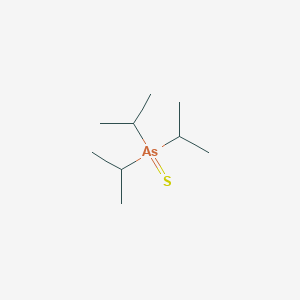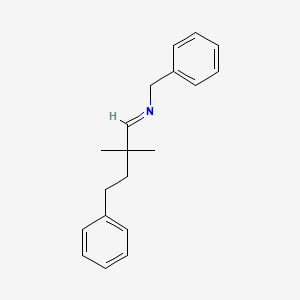![molecular formula C21H32O4 B14601065 2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) CAS No. 58930-69-1](/img/structure/B14601065.png)
2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) is a complex organic compound characterized by the presence of an undecane backbone with two oxy groups at positions 1 and 11, and triple bonds at positions 2 and 9
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) typically involves the copper-catalyzed homocoupling of terminal alkynes. This method is efficient and yields the desired product in high purity. The reaction conditions generally include the use of a copper catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved.
化学反応の分析
Types of Reactions
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert triple bonds into double or single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
科学的研究の応用
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism by which 2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) exerts its effects is largely dependent on its interaction with other molecules. The compound’s oxy groups and triple bonds allow it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .
類似化合物との比較
Similar Compounds
2,2’-[(1E,1’E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one): This compound also features a diyne moiety and oxy groups, but differs in its aromatic structure and additional functional groups.
6-(4-Hydroxyhex-1-en-1-yl)undeca-2,4-diene-7,9-diyne-1,11-diol: Similar in having an undecane backbone with multiple functional groups, but includes hydroxy and ene groups.
特性
CAS番号 |
58930-69-1 |
|---|---|
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC名 |
2-[11-(oxan-2-yloxy)undeca-2,9-diynoxy]oxane |
InChI |
InChI=1S/C21H32O4/c1(2-4-6-10-16-22-20-14-8-12-18-24-20)3-5-7-11-17-23-21-15-9-13-19-25-21/h20-21H,1-5,8-9,12-19H2 |
InChIキー |
YBVREGBBOUBNLM-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCC#CCCCCCC#CCOC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)


![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)




![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)



![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)
